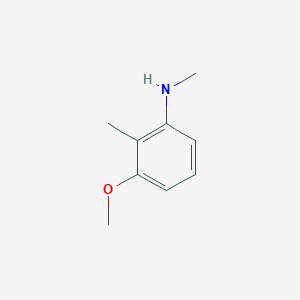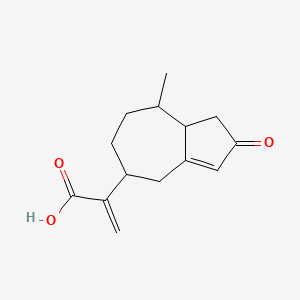
N-(4-fluoropyridin-2-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoropyridin-2-yl)pivalamide is a chemical compound with the empirical formula C₁₁H₁₂FIN₂O₂ and a molecular weight of 350.13 g/mol . It features a pivalamide group attached to a pyridine ring, with a fluorine atom at the 4-position of the pyridine ring. The pivalamide moiety provides steric hindrance, affecting the compound’s reactivity and properties.
準備方法
Synthetic Routes::
Direct Synthesis: One common method involves the direct reaction of 4-fluoropyridine with pivaloyl chloride (pivalamide precursor) in the presence of a base like triethylamine. The resulting N-(4-fluoropyridin-2-yl)pivalamide forms as a solid product.
Amide Formation: Alternatively, 4-fluoropyridine can react with pivalic acid to form the corresponding pivalamide, which then undergoes amide formation with ammonia or an amine to yield the target compound.
Industrial Production:: Industrial-scale production typically employs the direct synthesis method due to its efficiency and simplicity.
化学反応の分析
Reactivity::
Substitution Reactions: N-(4-fluoropyridin-2-yl)pivalamide can undergo nucleophilic substitution reactions at the fluorine position.
Reduction: Reduction of the carbonyl group in the pivalamide moiety can yield the corresponding alcohol.
Oxidation: Oxidation of the amide nitrogen can lead to the corresponding nitrile.
Base: Triethylamine or other tertiary amines for amide formation.
Acid Chloride: Pivaloyl chloride for direct synthesis.
Reducing Agents: Sodium borohydride (NaBH₄) for reduction reactions.
Major Products:: The major products depend on the specific reaction conditions. For example:
- Direct synthesis yields this compound.
- Reduction produces the corresponding alcohol.
科学的研究の応用
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Pesticide Development: The fluorine substitution may enhance pesticidal properties.
Materials Science: It could serve as a building block for functional materials.
作用機序
The exact mechanism of action remains an area of ongoing research. its steric hindrance and fluorine substitution likely influence interactions with biological targets.
類似化合物との比較
N-(3-Cyano-5-fluoropyridin-2-yl)pivalamide: shares some similarities but differs in the cyano group instead of the formyl group.
N-(2-(4-ethyl-3-fluoropyridin-2-yl)phenyl)pivalamide: features an aromatic ring substitution.
特性
分子式 |
C10H13FN2O |
|---|---|
分子量 |
196.22 g/mol |
IUPAC名 |
N-(4-fluoropyridin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H13FN2O/c1-10(2,3)9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) |
InChIキー |
YWVZCHPNEHDOFR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12095368.png)


![6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12095380.png)
![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12095381.png)

![(8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B12095388.png)
![Ethanone, 1-[4-(methylthio)-1-naphthalenyl]-](/img/structure/B12095407.png)




![2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12095440.png)
